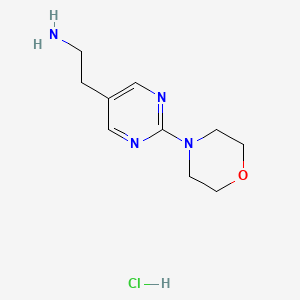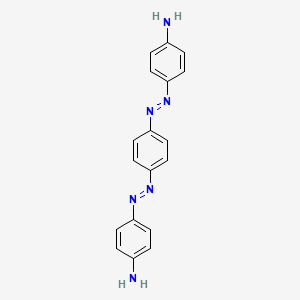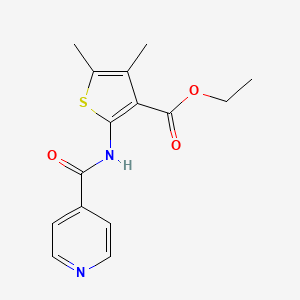![molecular formula C17H26N2O2 B14174343 3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde CAS No. 919088-13-4](/img/structure/B14174343.png)
3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde is a chemical compound with the molecular formula C₁₇H₂₆N₂O₂ and a molecular weight of 290.401 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with dimethyl and piperazinyl propoxy groups, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethyl-4-hydroxybenzaldehyde and 1-methylpiperazine.
Reaction Conditions: The hydroxy group of 3,5-dimethyl-4-hydroxybenzaldehyde is first converted to a leaving group, such as a tosylate, using tosyl chloride in the presence of a base like pyridine.
Nucleophilic Substitution: The tosylate intermediate is then reacted with 1-methylpiperazine under nucleophilic substitution conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Applications De Recherche Scientifique
3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde is unique due to the presence of both dimethyl and piperazinyl propoxy groups on the benzaldehyde core. This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Propriétés
Numéro CAS |
919088-13-4 |
|---|---|
Formule moléculaire |
C17H26N2O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
3,5-dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C17H26N2O2/c1-14-11-16(13-20)12-15(2)17(14)21-10-4-5-19-8-6-18(3)7-9-19/h11-13H,4-10H2,1-3H3 |
Clé InChI |
QDYBGTQPASUNGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OCCCN2CCN(CC2)C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





methanone](/img/structure/B14174300.png)










